![molecular formula C16H18O2 B14646847 Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- CAS No. 53039-57-9](/img/structure/B14646847.png)
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methyl groups attached to a benzene ring, making it a derivative of anisole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methoxybenzene derivative reacts with a methoxyphenylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Lewis acids like AlCl3, FeCl3, and other catalysts for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- involves its interaction with molecular targets through its aromatic structure. The methoxy and methyl groups influence its reactivity and binding affinity to various receptors and enzymes. The pathways involved may include:
Aromatic interactions: π-π stacking and hydrophobic interactions with aromatic amino acids in proteins.
Electrophilic and nucleophilic interactions: Reactivity towards electrophiles and nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
Benzene, 1-methoxy-4-phenoxy-: Similar structure with a phenoxy group instead of a methoxyphenylmethyl group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Contains a phenylethenyl group, differing in the type of substituent on the benzene ring.
Benzene, 1-methoxy-4-(2-phenylethyl)-: Features a phenylethyl group, another variation in the substituent.
Uniqueness
Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl- is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
53039-57-9 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-12-4-9-16(18-3)14(10-12)11-13-5-7-15(17-2)8-6-13/h4-10H,11H2,1-3H3 |
InChIキー |
MJGWRASDGOEWCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
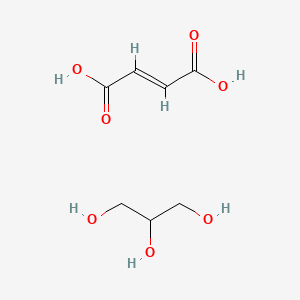

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
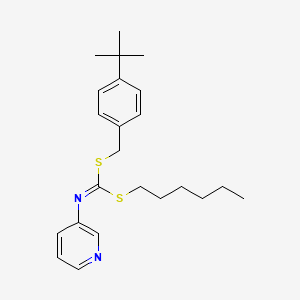
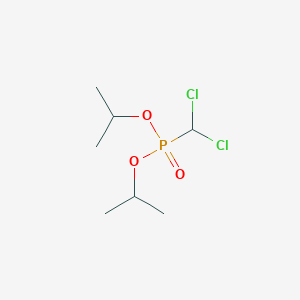
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

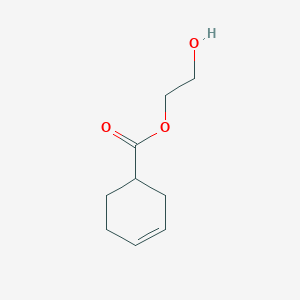
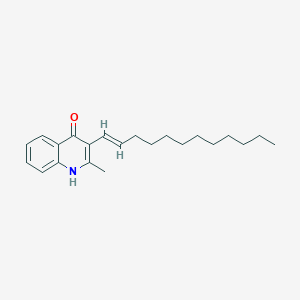
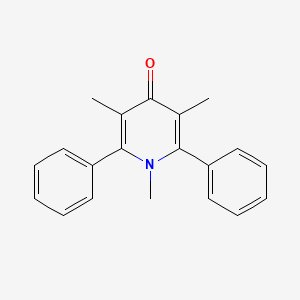
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
